Hesperetin
Overview
Description
Hesperetin, or 5,7,3',4'-tetrahydroxyflavone, is a flavonoid found in citrus fruits such as oranges, grapefruits, and lemons. It is one of the most abundant flavonoids in the world and has been studied for its potential medicinal properties. Research has shown that hesperitin has a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. In recent years, hesperitin has been studied in both in vivo and in vitro studies to further understand its potential therapeutic effects.
Scientific research applications
1. Endocrine and Reproductive Health
Hesperetin, a citrus flavonoid, has shown potential in attenuating testicular damage associated with diabetes in rats. It works by reducing oxidative stress, inflammation, and apoptosis in the testicular tissue, leading to improved semen quality and hormonal balance (Samie et al., 2018).
2. Cardiovascular Health
In a study on endothelial cells and patients with metabolic syndrome, hesperetin demonstrated vasculoprotective actions. It stimulated the production of nitric oxide in endothelial cells, improving endothelial function and reducing inflammatory markers in patients, thereby contributing to cardiovascular health (Rizza et al., 2011).
3. Cancer Therapy
Hesperetin has been found to induce apoptosis in breast carcinoma cells. It triggers the accumulation of reactive oxygen species and activates the ASK1/JNK pathway, leading to the cytotoxic effect against cancer cells (Palit et al., 2015).
4. Food Fortification
Research on the encapsulation of hesperetin for food fortification has been conducted. Hesperetin-loaded nanostructure lipid carriers were created, demonstrating potential for enhancing the functionality of hesperetin in food products (Fathi & Varshosaz, 2013).
5. Dermatology
Hesperetin has been evaluated for its potential in topical applications for skin health. Studies have shown that hesperetin microemulsion delivery systems can enhance skin permeation and have a whitening effect, making it a potential ingredient in dermatological products (Tsai et al., 2010).
6. Immunology
In a study on crayfish, hesperetin demonstrated the ability to enhance innate immune responses and protect against virus infection. This suggests its potential role in regulating the immunity of invertebrates (Qian & Zhu, 2019).
7. Bone Health
Hesperetin has shown positive effects on osteogenic differentiation of human mesenchymal stem cells and bone regeneration in a rat osteotomy model. This suggests its potential application in bone tissue engineering and fracture treatment (Xue et al., 2017).
8. Metabolic Health
Hesperetin and its metabolites have been found to lower plasma lipid levels in high-cholesterol fed rats, indicating its potential in managing lipid disorders. This effect is attributed to the modulation of enzymes involved in cholesterol metabolism (Kim et al., 2003).
9. Gastrointestinal Health
In a study on colon cancer rats, hesperetin showed potential in reducing the formation of aberrant crypt foci and the activity of certain bacterial enzymes in the colon, suggesting its role in colon cancer prevention (Aranganathan et al., 2008).
10. Respiratory Health
Hesperetin has been reported to attenuate ventilator-induced acute lung injury in rats. This protective effect is attributed to its ability to modulate inflammatory responses and the nuclear factor (NF)-κB pathway, indicating its therapeutic potential in respiratory conditions (Ma et al., 2015).
11. Fertility and Reproductive Health
Hesperetin has been found to protect the quality of sperm during the cryopreservation process by reducing oxidative stress and apoptosis, suggesting its use in fertility treatments (Valipour et al., 2021).
12. Neurological Health
Research has indicated that hesperetin confers neuroprotection by regulating the Nrf2/TLR4/NF-κB signaling pathway in an Alzheimer's disease mouse model. This highlights its potential in managing neurodegenerative disorders (Ikram et al., 2019).
properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022319 | |
Record name | Hesperetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hesperetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels. | |
Record name | Hesperetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hesperetin | |
CAS RN |
520-33-2 | |
Record name | Hesperetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hesperetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hesperetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hesperetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HESPERETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hesperetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227.5 °C | |
Record name | Hesperetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01094 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hesperetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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